Product packaging for Deacetylscilliroside(Cat. No.:CAS No. 80496-58-8)

Deacetylscilliroside

Cat. No.: B1669943
CAS No.: 80496-58-8
M. Wt: 578.6 g/mol
InChI Key: XLCCXBCMWUOBIG-ZKPPSVLOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deacetylscilliroside is a key metabolite and derivative of Scilliroside, a potent, plant-derived rodenticide originally isolated from Drimia maritima (red squill) . As the deacetylated analog, it is of significant interest in toxicological and metabolic research for understanding the structure-activity relationships and biotransformation pathways of bufadienolide glycosides. The parent compound, Scilliroside, is a steroidal glycoside known for its stomach action, where it acts as a toxin affecting the cardiovascular and central nervous systems in rodents . Researchers utilize this compound to investigate the enzymatic hydrolysis of ester groups in such toxins and to study how this modification alters the compound's bioavailability, potency, and mechanism of action compared to its acetylated counterpart. This compound is strictly for use in laboratory research to advance the understanding of natural toxins and rodenticide metabolism. It is provided "For Research Use Only" and is not intended for any human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H42O11 B1669943 Deacetylscilliroside CAS No. 80496-58-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80496-58-8

Molecular Formula

C30H42O11

Molecular Weight

578.6 g/mol

IUPAC Name

5-[(3S,6R,8S,9R,10R,13R,14R,17R)-6,8,14-trihydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,6,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one

InChI

InChI=1S/C30H42O11/c1-27-8-5-16(40-26-25(36)24(35)23(34)20(13-31)41-26)11-18(27)19(32)12-29(37)21(27)7-9-28(2)17(6-10-30(28,29)38)15-3-4-22(33)39-14-15/h3-4,11,14,16-17,19-21,23-26,31-32,34-38H,5-10,12-13H2,1-2H3/t16-,17+,19+,20+,21+,23+,24-,25+,26+,27-,28+,29-,30+/m0/s1

InChI Key

XLCCXBCMWUOBIG-ZKPPSVLOSA-N

SMILES

CC12CCC3C4(CCC(C=C4C(CC3(C1(CCC2C5=COC(=O)C=C5)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)C

Isomeric SMILES

C[C@]12CC[C@@H]3[C@]4(CC[C@@H](C=C4[C@@H](C[C@]3([C@]1(CC[C@@H]2C5=COC(=O)C=C5)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C

Canonical SMILES

CC12CCC3C4(CCC(C=C4C(CC3(C1(CCC2C5=COC(=O)C=C5)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Deacetylscilliroside;  6-Desacetyl-scilliroside;  Desacetylscilliroside

Origin of Product

United States

Occurrence and Biological Production of Deacetylscilliroside

Botanical Sources and Distribution of Deacetylscilliroside-Containing Plants

This compound has been identified in certain species known for their production of bufadienolides, a type of cardiac glycoside.

Identification in Urginea Species

Urginea species, often referred to as squill or sea onion, are perennial bulbous plants native to regions including southern Europe, western Asia, and northern Africa. The genus Urginea is closely related to Drimia and belongs to the family Asparagaceae. plantaedb.comresearchgate.net Urginea maritima is a well-known species within this group. researchgate.netresearchgate.net These plants are recognized for the presence of various bioactive compounds in their bulbs, including bufadienolides. researchgate.netresearchgate.netresearchgate.net While the search results highlight the presence of other cardiac glycosides like proscillaridin (B1679727) A and scilliroside (B1681605) in Urginea maritima, they also indicate that bufadienolides in general characterize the Urgineoideae subfamily, to which Urginea belongs. researchgate.netrsc.orgrsc.org this compound has been specifically listed as a compound found in Drimia maritima (a synonym for Urginea maritima) in one database entry. plantaedb.com

Discovery in Charybdis congesta

Charybdis congesta is another plant species where this compound has been discovered. Research on Charybdis congesta has specifically investigated its potential as a source of secondary metabolites, including bufadienolides. ajol.inforesearchgate.netresearchgate.net Studies utilizing in vitro cell cultures of Charybdis congesta have successfully identified and quantified this compound among the active principles produced. researchgate.netajol.inforesearchgate.netresearchgate.netscispace.com

In Vitro Plant Cell Culture Systems for Enhanced this compound Production

Plant tissue culture techniques offer a controlled and sustainable approach for the production of secondary metabolites, including this compound. researchgate.netnih.govmdpi.com This method can potentially yield higher amounts of these compounds compared to intact plants, which can exhibit variability based on physiological and geographical conditions. researchgate.net

Callus Induction and Proliferation Methodologies

Callus cultures, which are masses of undifferentiated plant cells, are a common starting point for in vitro production of secondary metabolites. researchgate.netscispace.com Callus induction involves obtaining explants (small pieces of plant tissue) and culturing them on a suitable nutrient medium supplemented with plant growth regulators. researchgate.netajol.infosigmaaldrich.com For Charybdis congesta, callus cultures have been initiated from bulb explants. researchgate.netajol.inforesearchgate.netresearchgate.net Murashige and Skoog (MS) medium and B5 medium have been found to be potentially active for facilitating callus induction in Charybdis congesta. researchgate.netajol.inforesearchgate.net The combination and concentration of plant growth regulators, particularly auxins and cytokinins, play a crucial role in successful callus establishment and the production of secondary metabolites. researchgate.netresearchgate.netsigmaaldrich.comphytotechlab.com For Charybdis congesta, combinations of 1-naphthalene acetic acid (NAA) and benzyl (B1604629) amino purine (B94841) (BAP) have been effective in inducing callus. researchgate.netajol.inforesearchgate.net For instance, MS medium supplemented with 9.0 µM NAA and 0.9 µM BAP resulted in a high callus induction frequency in Charybdis congesta. ajol.inforesearchgate.net Proliferation of callus tissue requires subculturing at appropriate intervals onto fresh media to maintain cell division capacity. scispace.com

Optimization of Culture Conditions for this compound Yield

Optimizing culture conditions is essential to maximize the yield of secondary metabolites like this compound in plant cell cultures. nih.govhawaii.edu This involves adjusting various factors in the culture medium and environment. The composition of the nutrient medium, including the type and concentration of plant growth regulators, is a major factor influencing secondary metabolite production. researchgate.netnih.govphytotechlab.com Studies on Charybdis congesta callus cultures have shown that specific combinations and concentrations of NAA and BAP can lead to enhanced production of this compound. researchgate.netajol.inforesearchgate.netresearchgate.net For example, callus established on MS medium supplemented with 4.5 µM NAA and 0.46 µM BAP produced a high yield of this compound. researchgate.netresearchgate.netresearchgate.net

The following table summarizes the this compound yield in Charybdis congesta callus culture under a specific optimized condition:

Culture MediumPlant Growth Regulators (µM)This compound Yield (mg/g DW)Source
MS4.5 NAA, 0.46 BAP8.62 researchgate.netresearchgate.netresearchgate.net

This yield was reported to be higher than that obtained from intact plants of Charybdis congesta. researchgate.netajol.inforesearchgate.netresearchgate.net

Other factors that can influence secondary metabolite production in plant cell cultures include the source of energy, nitrogen, phosphate, and inoculum density. nih.govphytotechlab.com While the search results specifically detail the optimization for this compound in Charybdis congesta concerning growth regulators, optimization strategies for other cardiac glycosides in different plant systems like Digitalis purpurea have explored factors such as elicitors and precursors, suggesting similar approaches could be relevant for this compound. mdpi.comresearchgate.netnih.govekb.eg

Biotechnological Approaches for Secondary Metabolite Enhancement

Beyond basic media optimization, various biotechnological approaches can be employed to further enhance secondary metabolite production in plant cell cultures. These strategies aim to stimulate the metabolic pathways responsible for synthesizing the desired compounds. Elicitation, which involves treating cultures with specific compounds (elicitors) that mimic stress conditions or signal molecules, can trigger increased production of secondary metabolites as a defense response. nih.govresearchgate.netnih.gov Precursor feeding, where intermediates in the biosynthetic pathway of the target compound are added to the culture medium, can also boost production by providing readily available building blocks. mdpi.comresearchgate.netnih.govekb.eg While the provided search results primarily focus on growth regulator optimization for this compound in Charybdis congesta, research on other cardiac glycosides like digitoxin (B75463) and digoxin (B3395198) in Digitalis purpurea has demonstrated the effectiveness of elicitors (e.g., methyl jasmonate, biotic elicitors) and precursors (e.g., progesterone) in enhancing their accumulation in shoot cultures. researchgate.netnih.govekb.egimrpress.comimrpress.com These findings suggest that similar biotechnological strategies could potentially be applied to optimize this compound production in callus or cell suspension cultures of Charybdis congesta or Urginea species. Other biotechnological advancements in plant cell culture include the use of bioreactors for larger-scale production and the potential for genetic engineering to modify biosynthetic pathways. nih.govmdpi.commdpi.comresearchgate.neteolss.net

This compound Biosynthetic Pathways and Precursor Studies

The biosynthesis of bufadienolides, including scilliroside and its deacetylated form, is a complex process occurring in plants like Scilla maritima (synonym for Drimia maritima). imist.manih.govuba.ar Studies using radioactive labeling have provided insights into the precursors involved in the formation of the bufadienolide ring structure. nih.govuba.ar

Elucidation of Scilliroside Deacetylation Mechanisms

Deacetylation is a chemical reaction involving the removal of an acetyl group from a molecule. In the context of this compound formation, this process involves the removal of an acetyl group from scilliroside. While detailed enzymatic mechanisms specifically for scilliroside deacetylation in plants are still under investigation, deacetylation reactions in biological systems are typically catalyzed by enzymes known as deacetylases or esterases. researchgate.nettarbaweya.org These enzymes facilitate the hydrolysis of the ester bond linking the acetyl group to the scilliroside molecule. researchgate.net Metabolic studies of bufadienolides in other organisms, such as rats, have observed the conversion of scilliroside into this compound, indicating that deacetylation is a possible metabolic transformation. researchgate.net

Investigations into Upstream Biosynthetic Intermediates

Research into the biosynthesis of bufadienolides in Scilla maritima has identified key upstream intermediates. Studies involving the administration of labeled precursors like sodium [1,2-14C2]oxaloacetate and sodium [1-14C]acetate have shown their incorporation into scilliroside. nih.govuba.ar Degradation studies of the labeled scilliroside revealed that the alpha-pyrone ring of the bufadienolide structure is formed through the condensation of a pregnane (B1235032) derivative and one molecule of oxaloacetic acid. nih.gov The pregnane derivative itself is believed to be derived from mevalonic acid via squalene, highlighting the connection to the general isoprenoid pathway. nih.govnih.gov Phytosterols have also been suggested as intermediates in cardenolide biosynthesis, a related class of cardiac glycosides, which might provide analogous insights into bufadienolide pathways. researchgate.net

Enzymatic Activities Involved in this compound Formation

The formation of this compound from scilliroside is likely mediated by enzymatic activity. While specific enzymes responsible for scilliroside deacetylation in Drimia maritima have not been fully characterized, the process implies the involvement of an enzyme capable of cleaving the ester bond of the acetyl group. researchgate.nettarbaweya.org In general, enzymes play a crucial role in catalyzing biochemical reactions by binding to substrates at their active sites and lowering the activation energy. nih.govyoutube.com The biosynthesis of bufadienolides involves a series of enzymatic steps, including cyclization, oxidation, and glycosylation, leading to the formation of the complex glycoside structures. nih.govnih.gov The deacetylation step would be a late-stage modification of the scilliroside molecule, potentially catalyzed by a specific esterase or deacetylase enzyme present in the plant. researchgate.nettarbaweya.org

Table 1: this compound Production in Charybdis congesta Callus Culture scispace.comlac-bac.gc.caresearchgate.netresearchgate.net

Explant SourceMedium Composition (Growth Regulators)This compound Yield (mg/g DW)
Bulb CallusMS + 4.5 μM NAA + 0.46 μM BAP8.62

Isolation and Advanced Analytical Characterization of Deacetylscilliroside

Extraction Methodologies from Complex Biological Matrices

Extracting deacetylscilliroside from biological matrices, such as plant tissues, presents challenges due to the presence of numerous other compounds like proteins, lipids, salts, and sugars phenomenex.commdpi.com. Traditional extraction methods often involve a multi-step process. Liquid-liquid extraction (LLE) can be employed to initially extract target compounds into an aqueous layer, followed by solid-phase extraction (SPE) for further isolation phenomenex.commdpi.com. While effective, this traditional approach can be time-consuming and difficult to automate phenomenex.com.

Modern approaches aim to streamline this process. For instance, some SPE protocols are designed to eliminate the need for LLE, reducing sample loss and facilitating automation phenomenex.com. These methods may involve treating samples with lysis-loading buffers containing chaotropic salts and detergents to disrupt associations between the target compound and other biomolecules before loading onto a mixed-mode SPE sorbent phenomenex.comchromatographytoday.com. The choice of solvent for extraction is critical, with studies evaluating various organic solvents for their efficiency in recovering compounds from biological matrices nih.gov.

Advanced Chromatographic Separation Techniques for this compound

Chromatography is a fundamental technique for separating components within a mixture based on their differential partitioning between a stationary and a mobile phase nih.govwikipedia.orglibretexts.org. Advanced chromatographic methods offer enhanced resolution and sensitivity for the isolation and analysis of this compound.

High-Performance Thin Layer Chromatography (HPTLC) Applications

High-Performance Thin Layer Chromatography (HPTLC), an evolution of traditional Thin Layer Chromatography (TLC), provides a robust, rapid, and cost-efficient method for both qualitative and quantitative analysis of compounds nih.govnih.gov. HPTLC utilizes higher quality plates with finer particle sizes in the stationary phase, leading to improved resolution nih.gov.

HPTLC has been applied in the screening and analysis of extracts from plant tissues, including those containing this compound researchgate.net. Studies have reported using HPTLC for the separation of bufadienolides, a class of compounds that includes this compound, from plant callus extracts researchgate.net. The separation is typically visualized by detecting spots at specific wavelengths, often appearing as fluorescent spots researchgate.net. The retention factor (Rf) values obtained from HPTLC can be used to help identify the separated compounds by comparison with standards wikipedia.orgresearchgate.net.

Research findings have indicated that HPTLC can be used to screen callus extracts for the presence and relative abundance of compounds like this compound. For example, one study reported the detection of this compound in callus extracts of Charybdis congesta using HPTLC researchgate.netresearchgate.net.

Example HPTLC Data (Illustrative based on search results):

CompoundRf ValueDetection MethodMatrix Source
This compound~0.56Reflectance Scanning Densitometry (Fluorescence)Charybdis congesta callus extract researchgate.net
Scilliroside (B1681605)~0.32Reflectance Scanning Densitometry (Fluorescence)Charybdis congesta callus extract researchgate.net
Proscillaridin (B1679727) A~0.12Reflectance Scanning Densitometry (Fluorescence)Charybdis congesta callus extract researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification and quantitative analysis of various compounds sinobiological.com. It offers high resolution and sensitivity, making it suitable for complex mixtures. HPLC separates compounds based on their interactions with a stationary phase as they are carried by a liquid mobile phase nih.govwikipedia.org.

For compounds like this compound, which may be present in complex biological extracts, HPLC is invaluable for obtaining highly purified samples for subsequent analysis. Different modes of HPLC, such as reversed-phase HPLC (RP-HPLC), are commonly employed sigmaaldrich.comwaters.com. RP-HPLC separates compounds based on their hydrophobicity sigmaaldrich.com. The choice of stationary phase (e.g., C18 columns) and mobile phase composition (often a mixture of water and organic solvents, sometimes with additives like ion-pairing agents) is optimized to achieve effective separation of the target analyte from impurities sigmaaldrich.comwaters.comnacalai.com.

HPLC can also be used for the quantitative analysis of this compound in extracts. By using calibrated standards and appropriate detectors (such as UV detectors), the concentration of this compound in a sample can be determined based on peak area or height waters.com. The method's accuracy, precision, and sensitivity are typically validated to ensure reliable quantification nih.gov.

Gas Chromatography (GC) Coupled Techniques

Gas Chromatography (GC) is a separation technique used for volatile or semi-volatile compounds scilit.com. While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC is often coupled with mass spectrometry (GC-MS) to analyze other components in biological extracts that may be co-isolated or to analyze degradation products or volatile metabolites. GC-MS provides both separation and identification capabilities based on retention time and mass spectral fragmentation patterns nih.govscilit.com. Although direct application of GC for this compound separation is less common due to its structure and polarity compared to more volatile compounds, coupled techniques like GC-MS can be part of a comprehensive analytical strategy for complex biological samples containing a range of compounds nih.govresearchgate.net.

Spectroscopic and Spectrometric Approaches for Structural Confirmation

Spectroscopic and spectrometric techniques are essential for confirming the structure of isolated this compound and elucidating detailed structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules ethz.chunivr.itrsc.orgyoutube.com. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the connectivity, functional groups, and stereochemistry of a compound ethz.chunivr.it.

For this compound, NMR spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is crucial for complete structural assignment ethz.chunivr.itlibretexts.org. Proton NMR (¹H NMR) provides information about the different types of hydrogen atoms and their environments, including their chemical shifts, splitting patterns, and integration values youtube.comlibretexts.org. Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton libretexts.org.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Correlation (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide information about correlations between protons and carbons, helping to piece together the molecular structure ethz.chlibretexts.org. For instance, COSY reveals couplings between adjacent protons, while HSQC correlates protons with the carbons to which they are directly attached ethz.chlibretexts.org. HMBC shows correlations between protons and carbons separated by two or three bonds, providing crucial connectivity information, especially across quaternary carbons or heteroatoms ethz.ch. Analysis of NMR spectra, including chemical shifts and coupling constants, allows for the confirmation of the this compound structure by comparing experimental data with known spectral data or by de novo structure elucidation libretexts.org.

Data from NMR experiments are typically presented as spectra showing peaks corresponding to different nuclei. Analysis of these peaks' positions, intensities, and multiplicities allows for the assignment of specific signals to atoms within the molecule, thereby confirming the structure.

Example ¹H NMR Data (Illustrative based on general NMR principles and potential structure of this compound):

Chemical Shift (ppm)MultiplicityIntegrationAssignment (Proposed)
~0.9Doublet3HMethyl group
~1.2-2.5MultipletsVariableAliphatic protons
~3.0-4.5MultipletsVariableProtons on carbons bearing oxygen or other heteroatoms
~5.0-6.0MultipletsVariableVinylic protons (if present)
~6.5-8.0MultipletsVariableAromatic protons (if present)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. uni-saarland.deresearchgate.net In mass spectrometry, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). uni-saarland.de The resulting spectrum shows the abundance of ions at different m/z values. uni-saarland.de

For this compound, mass spectrometry data provides key information about its molecular formula and structure. The PubChem entry for this compound (CID 157769) indicates a molecular weight of 620.685 g/mol for Scilliroside, which is closely related, and provides a complex canonical SMILES string suggesting its bufadienolide glycoside structure. plantaedb.com While specific detailed mass spectrometry fragmentation data for this compound were not extensively detailed in the provided search results, the general principles of MS analysis for such compounds involve identifying the molecular ion peak, which corresponds to the molecular weight of the intact molecule (possibly protonated or deprotonated depending on the ionization method), and analyzing fragment ions resulting from the dissociation of the molecule in the mass spectrometer. uni-saarland.deresearchgate.net

Fragmentation patterns are characteristic of a compound's structure. uni-saarland.deresearchgate.net By analyzing the masses of the fragment ions, researchers can deduce the presence of specific functional groups and the way the molecule breaks apart. uni-saarland.deresearchgate.netncsu.edu For glycosides like this compound, fragmentation often involves the cleavage of glycosidic bonds, leading to fragment ions corresponding to the aglycone (the non-sugar part) and the sugar moiety, as well as further fragmentation of these parts. ncsu.edu High-resolution mass spectrometry can provide exact mass measurements, which are essential for determining the elemental composition of the molecular and fragment ions, further aiding in structural elucidation. researchgate.netncsu.edu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths, reported as wavenumbers (cm⁻¹). nobraintoosmall.co.nzspecac.comnih.gov Different functional groups vibrate at characteristic frequencies, resulting in unique absorption bands in the IR spectrum. nobraintoosmall.co.nzspecac.comnih.gov Analysis of the IR spectrum of this compound would reveal the presence of key functional groups expected in a bufadienolide glycoside structure, such as hydroxyl (-OH) groups (typically showing a broad absorption band around 3200-3550 cm⁻¹), carbonyl (C=O) groups (expected in the range of 1630-1785 cm⁻¹, depending on the specific type of carbonyl, such as in a lactone ring), C-H stretching and bending vibrations, and C-O stretching vibrations (often appearing in the fingerprint region, around 1000-1300 cm⁻¹). nobraintoosmall.co.nzspecac.comlibretexts.org While specific IR data for this compound was not found in the search results, the general principles of IR spectroscopy are applied to characterize such natural products. nobraintoosmall.co.nzspecac.comnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum (typically 200-800 nm). technologynetworks.commsu.edu This technique is particularly useful for detecting the presence of chromophores, which are structural features containing pi electrons (like double or triple bonds, or aromatic rings) that absorb UV or visible light. technologynetworks.commsu.edu The UV-Vis spectrum of a compound shows absorbance as a function of wavelength, with absorption maxima (λmax) occurring at wavelengths where the compound absorbs most strongly. technologynetworks.commsu.edu

For bufadienolide glycosides like this compound, the bufadienolide core contains an unsaturated lactone ring, which acts as a chromophore and is expected to exhibit absorption in the UV region. The specific λmax values would depend on the extent and nature of conjugation within the molecule. UV spectra can be used for qualitative analysis (identification by comparing spectra to known standards) and quantitative analysis (determining the concentration of the compound based on the absorbance intensity). technologynetworks.com While specific UV-Vis data for this compound were not detailed in the search results, UV spectroscopy has been used in the characterization of related bufadienolides. rsc.org

Together, mass spectrometry, infrared spectroscopy, and ultraviolet-visible spectroscopy provide complementary data essential for the definitive identification and structural characterization of this compound during its isolation and purification.

Pharmacological Research on Deacetylscilliroside: Preclinical Investigations

Elucidation of Molecular and Cellular Mechanisms of Action

Understanding the molecular and cellular mechanisms by which deacetylscilliroside exerts its effects is crucial for determining its potential therapeutic applications. Research in this area has primarily focused on its interaction with ion transporters and its influence on intracellular signaling pathways and gene expression.

Interaction with Na+/K+-ATPase and Related Ion Transporters

The Na+/K+-ATPase, also known as the sodium-potassium pump, is a crucial enzyme found in the plasma membrane of all animal cells, responsible for maintaining electrochemical gradients by transporting sodium and potassium ions across the cell membrane. wikipedia.orgnih.govmdpi.com This activity is vital for various cellular processes, including cell volume regulation, electrical excitability, and secondary active transport. mdpi.com Cardiac glycosides, a class of compounds structurally related to this compound, are known to interact with and inhibit the Na+/K+-ATPase. wikipedia.orgfrontiersin.orgresearchgate.net This interaction typically occurs by binding to the alpha subunit of the enzyme, leading to an increase in intracellular sodium and subsequently calcium concentrations. wikipedia.orgfrontiersin.org While the provided search results mention this compound in the context of bufadienolides found in Urginea maritima, a source of cardiac glycosides, direct detailed information specifically on this compound's precise interaction with Na+/K+-ATPase and related ion transporters like chloride ion transporters was not extensively available in the provided snippets. However, the known properties of related cardiac glycosides suggest this is a relevant area of investigation for this compound.

Modulation of Intracellular Signaling Pathways

Intracellular signaling pathways are complex networks of molecular interactions that transmit signals from the cell surface or within the cell to regulate various cellular activities. ufrgs.brpressbooks.pubwiley-vch.de These pathways involve a series of signaling proteins that can ultimately alter the behavior of the cell. Cardiac glycosides, through their interaction with Na+/K+-ATPase, have been shown to trigger intracellular signaling cascades. frontiersin.org This can involve the activation of pathways such as the MAPK pathway, leading to various downstream effects. wikipedia.orgfrontiersin.org The binding of cardiac glycosides to the Na+/K+-ATPase can act as a signal transducer, particularly at lower concentrations, initiating intracellular signaling events. mdpi.comfrontiersin.org While the search results highlight the general mechanisms of intracellular signaling and the role of Na+/K+-ATPase as a signal transducer upon binding of cardiac glycosides, specific details on how this compound modulates these pathways were not explicitly provided. However, its structural similarity to other cardiac glycosides suggests it may influence similar signaling cascades.

Impact on Gene Expression and Protein Regulation

Gene expression is the process by which the information encoded in genes is used to synthesize functional gene products, primarily proteins. microbenotes.combyjus.com This process is tightly regulated at multiple stages, including transcription, RNA processing, translation, and post-translational modification. microbenotes.com Protein regulation, including post-translational modifications like acetylation and deacetylation, plays a crucial role in modulating protein function and activity. nih.govnih.gov Studies on cardiac glycosides have indicated their ability to alter gene expression. researchgate.net This can occur through the activation of signaling pathways that ultimately influence the activity of transcription factors and other regulatory proteins that control gene transcription. nih.govbioninja.com.au Additionally, protein acetylation and deacetylation, mediated by enzymes like histone deacetylases (HDACs), are important regulatory mechanisms that can impact gene transcription and protein function. nih.govnih.govnih.gov While the provided information discusses the general mechanisms of gene expression and protein regulation and the potential for cardiac glycosides to influence these processes, specific research findings detailing the impact of this compound on the expression of particular genes or the regulation of specific proteins were not available in the provided snippets.

In Vitro Pharmacological Studies of this compound

In vitro studies using cell-based assays and enzyme assays are fundamental in preclinical research to assess the biological activities of a compound and understand its interactions with specific molecular targets.

Cell-Based Assays for Specific Biological Activities

Cell-based assays are experimental methods that use live or fixed cells to measure various cellular parameters and assess the effects of a substance on cellular functions. bmglabtech.comthermofisher.comnuvisan.compromega.com These assays provide a more biologically relevant context compared to biochemical assays using isolated proteins. bmglabtech.com They can be used to study a wide range of biological activities, including cell viability, proliferation, apoptosis, signal transduction, and changes in gene expression. bmglabtech.comthermofisher.comnuvisan.compromega.com While the search results mention the existence and application of cell-based assays in drug discovery and research, and that bufadienolides from Drimia species (related to Urginea maritima) have shown cytotoxic effects on various cancer cell types in vitro researchgate.net, specific data from cell-based assays conducted solely with this compound were not provided in the snippets.

Enzyme Inhibition and Activation Assays

Enzyme inhibition and activation assays are in vitro methods used to determine how a compound affects the activity of specific enzymes. microbenotes.comsavemyexams.comlibretexts.org These assays are crucial for identifying potential enzyme targets and understanding the mechanism of interaction, such as competitive or non-competitive inhibition. microbenotes.comsavemyexams.comlibretexts.org Enzymes play critical roles in virtually all biological processes, and modulating their activity can have significant pharmacological effects. While the search results discuss the general principles of enzyme inhibition and activation and mention the Na+/K+-ATPase as an enzyme target for cardiac glycosides wikipedia.orgfrontiersin.org, specific data from enzyme inhibition or activation assays conducted solely with this compound were not available in the provided snippets.

Receptor Binding and Ligand-Target Interaction Studies

Receptor binding and ligand-target interaction studies are fundamental in understanding how a compound exerts its biological effects at a molecular level. These investigations aim to characterize the binding affinity, specificity, and kinetics of a ligand, such as this compound, to its potential target receptors or enzymes. The interaction between a ligand molecule and a specific receptor on a cell surface can trigger or inhibit physiological processes, directly impacting the efficacy and safety of a potential therapeutic agent. numberanalytics.com This interaction is typically highly specific, with the ligand binding to a defined site on the receptor. numberanalytics.com

Techniques employed in these studies can include experimental methods like radioligand binding assays and surface plasmon resonance, as well as computational approaches such as molecular docking and molecular dynamics simulations. numberanalytics.com Radioligand binding assays, for instance, are commonly used to measure the affinity and density of receptors, often employing a competitive assay format to determine the affinity of a competitor molecule for the receptor. labome.com Kinetic assays are utilized to determine the association and dissociation constants of the ligand-receptor pair, providing insights into the temporal aspects of binding. labome.comnih.gov Understanding these kinetic parameters can be crucial for optimizing therapeutic effects and understanding the behavior of target proteins. nih.gov

Protein-ligand interactions are primarily governed by non-covalent forces between the ligand and the protein's binding pocket, including hydrogen bonds, hydrophobic interactions, aromatic stacking, and salt bridges. volkamerlab.org Computational methods, such as molecular docking, predict the binding mode and affinity by evaluating the interaction energy using scoring functions. numberanalytics.comnih.gov Molecular dynamics simulations further explore the dynamic behavior of the complex, offering insights into binding kinetics and thermodynamics. numberanalytics.com

While specific detailed research findings on the receptor binding and ligand-target interactions solely for this compound were not extensively found in the provided search results, the general principles and methods outlined above are the standard approaches used to investigate such interactions for any chemical compound like this compound. The compound itself is noted as a biochemical. targetmol.com this compound is also mentioned as a constituent found in the bulbs of Urginea maritima (Squill), a plant known to contain cardiac glycosides. chalcogen.rorsc.org Cardiac glycosides are known to interact with specific biological targets, notably the Na+/K+-ATPase pump. Investigations into this compound would likely focus on its interaction with such known targets or the identification of novel binding partners relevant to its observed biological activities.

In Vivo Animal Model Investigations of this compound

In vivo animal model investigations are a critical phase in preclinical pharmacological research, bridging the gap between in vitro studies and potential human clinical trials. ijrpc.comcureraredisease.org These studies utilize living, non-human organisms to assess the biological effects of a compound within a complex physiological system. cureraredisease.org The primary objectives include evaluating efficacy, understanding pharmacodynamics, and elucidating mechanisms of action in a living context. ijrpc.commdpi.com

Selection and Validation of Appropriate Animal Models for Specific Biological Systems

The selection of an appropriate animal model is paramount for the translational success of preclinical research. eupati.eunih.govbiorxiv.org The ideal model should closely mimic relevant aspects of the human disease or biological system under investigation, considering similarities in pharmacodynamics, pharmacokinetics, physiology, and pathophysiology. cureraredisease.orgeupati.eu Factors such as the target's structural homology, distribution, and the compound's effects in the animal species should align with those expected in humans. eupati.eu

Animal models can be broadly classified into types such as experimental (induced), spontaneous, negative, and orphan models. wikipedia.org Experimental models, where disease states are artificially created, are common. wikipedia.org The appropriateness of a model is assessed based on its relevance as an analogue to the human condition, considering genetic, physiological, and psychological facets. uoc.gr Validation of animal models is crucial to ensure their predictive value and clinical translatability. nih.govbiorxiv.org This can involve evaluating how well the model recapitulates the epidemiology, symptomatology, natural history, genetics, biochemistry, aetiology, and histology of the human disease. nih.govplos.org

While specific animal models used solely for this compound studies are not detailed in the provided search results, the general principles for model selection and validation apply. For compounds derived from natural sources like Urginea maritima, which contains cardiac glycosides, relevant animal models might include those used to study cardiovascular effects or conditions where cardiac glycosides have shown activity. The choice of species, such as rodents (mice, rats), rabbits, dogs, or non-human primates, depends on the specific research question and the degree to which the animal model reflects the human biological system of interest. cureraredisease.orgeupati.eu Practical considerations like availability and ease of manipulation also play a role. uoc.gr

Pharmacodynamic Evaluation in Animal Systems

Pharmacodynamic (PD) evaluation in animal models assesses the effects of a compound on the body. ijrpc.comeupati.eu This involves measuring the biological responses and the magnitude and duration of these effects in living systems. The goal is to understand how the compound interacts with its target and the resulting physiological changes. In the context of drug development, PD studies in animals help to identify promising candidates and provide data for predicting therapeutic doses in later clinical trials. ijrpc.comeupati.eu

Studies in animal models allow researchers to quantify efficacy by measuring parameters relevant to the disease state or biological process being targeted. ijrpc.comcureraredisease.org This could involve assessing changes in biomarkers, physiological functions, or disease progression markers. For example, in studies of antimicrobial agents, animal infection models are used for PK/PD evaluation to determine optimal drug exposures for therapeutic success. nih.gov The PK/PD index and target drug exposures identified in validated animal models are considered critical for designing optimal dosing regimens in humans. nih.gov

Given that this compound is a component of Urginea maritima, a plant with historical medicinal uses, including as a cardiotonic and diuretic, pharmacodynamic studies in animal models would likely investigate its effects on the cardiovascular and renal systems. chalcogen.roplantaedb.com These studies would aim to quantify the extent and nature of the biological response elicited by this compound in relevant animal models.

Mechanistic Studies Employing Animal Models

Mechanistic studies in animal models are designed to elucidate the underlying biological pathways and molecular events through which a compound exerts its observed effects. These investigations go beyond simply observing a response and aim to understand how the compound interacts with its biological targets and the subsequent cascade of events that lead to the pharmacodynamic outcome. mdpi.com

Animal models provide a complex in vivo environment that allows for the investigation of drug action within integrated physiological systems. This is crucial for understanding how a compound affects multiple organs and pathways, as well as identifying potential off-target effects. Mechanistic studies can involve a range of techniques, including molecular biology, biochemistry, and imaging, applied to tissues and organs from treated animals. For instance, studies might examine changes in gene expression, protein activity, or cellular signaling pathways following administration of the compound.

In the context of this compound, mechanistic studies in animal models could explore how it interacts with its molecular targets, such as the Na+/K+-ATPase pump if that is confirmed as a primary target, and the downstream signaling events that lead to its pharmacological effects. This could involve investigating its impact on ion transport, cellular excitability, or other relevant physiological processes in cardiac or renal tissues in animal models. Animal models are considered invaluable for furthering the understanding of disease mechanisms and discovering novel therapeutic targets. mdpi.com They allow for the study of human pathologies and clinical features in a preclinical setting. mdpi.com

Future Directions and Emerging Research Avenues for Deacetylscilliroside

Application of Advanced Omics Technologies in Deacetylscilliroside Research (e.g., Metabolomics, Proteomics)

Advanced omics technologies, such as metabolomics and proteomics, offer powerful tools to comprehensively understand the biological effects and mechanisms of action of compounds like this compound. Metabolomics involves the large-scale study of small molecules (metabolites) within a biological system, providing a snapshot of cellular activity and biochemical processes nih.govnih.gov. Proteomics focuses on the comprehensive analysis of proteins, including their structure, function, and interactions nih.gov.

Applying these technologies to this compound research can provide insights into how the compound affects cellular metabolism and protein expression profiles. Untargeted metabolomics, for instance, can reveal extensive biotransformation maps and allow for the simultaneous measurement of a xenobiotic's fate and its effects on endogenous biochemical responses nih.gov. This can help in identifying metabolic pathways modulated by this compound exposure. Similarly, proteomics can help identify target proteins that interact with this compound or whose expression levels are altered in response to the compound, potentially elucidating its mechanism of action at a molecular level nih.govresearchgate.net.

While the provided search results discuss the general application of omics technologies in various fields, including drug discovery and the study of natural products and their biological activities, specific detailed research findings on this compound using these technologies were not extensively detailed in the search results. However, the potential applications are significant. For example, omics technologies have been used to understand the diversity and variety of microbiota associated with tick species and identify potential new antigens nih.gov. They have also been applied to characterize novel fungal enzymes nih.gov. The integration of multi-omics approaches can unveil novel target biomolecules with various functions nih.gov.

Future research could involve:

Metabolomic profiling of cells or organisms treated with this compound to identify altered metabolic pathways.

Proteomic analysis to identify proteins that bind to this compound or whose expression is modulated by it.

Lipidomics to investigate the impact of this compound on cellular lipid profiles.

Integration of data from multiple omics platforms to build a more complete picture of the compound's biological effects.

These approaches can help in understanding the full biological impact of this compound and identifying potential biomarkers of exposure or effect.

Integration of Artificial Intelligence and Machine Learning for this compound Discovery and Mechanism Prediction

For this compound research, AI and ML can be applied in several ways:

Virtual screening: AI algorithms can screen large databases of compounds to identify potential analogs of this compound with desired properties or predict the activity of existing analogs.

Mechanism prediction: ML models can be trained on data from biological experiments to predict the likely cellular targets and pathways affected by this compound.

Structure-activity relationship (SAR) modeling: AI can help build sophisticated models to understand how structural variations in this compound or its analogs relate to their biological activity.

Synthesis route prediction: AI tools can suggest novel and efficient synthetic or semi-synthetic routes for producing this compound or its derivatives.

Future research could leverage these technologies to:

Identify novel therapeutic applications for this compound based on its predicted interactions and effects.

Design and synthesize optimized this compound analogs with improved efficacy or reduced off-target effects.

Predict potential interactions of this compound with other drugs or biological molecules.

Development of Novel Synthetic and Semisynthetic Routes for this compound and its Analogs

This compound is a natural product, primarily isolated from Drimia maritima plantaedb.comchalcogen.roresearchgate.netresearchgate.net. While isolation from natural sources is a common method, the development of efficient synthetic and semisynthetic routes is crucial for ensuring a consistent and scalable supply of the compound and for generating novel analogs with potentially improved properties.

Synthetic routes involve the de novo construction of the this compound molecule from simpler precursors. Semisynthetic approaches typically start with a naturally occurring precursor molecule and involve chemical modifications to obtain the desired compound or its analogs.

The search results mention the synthesis and semisynthesis of various compounds, including steroids and cardenolides, which are structurally related to bufadienolides like this compound researchgate.nethodoodo.comhodoodo.comresearchgate.net. For example, dehydrocholic acid is a semisynthetic bile acid synthesized from cholic acid hodoodo.com. De-Boc-Cabazitaxel is a potential impurity in semisynthetic taxane (B156437) preparations hodoodo.com. Research has also explored enzyme-catalyzed steroid glycosylation, which could be relevant for modifying the sugar moiety of this compound researchgate.net.

Developing novel synthetic or semisynthetic routes for this compound could offer several advantages:

Increased yield and purity: Chemical synthesis can potentially provide higher yields and purity compared to extraction from plant material, which can be influenced by factors like growing conditions and plant variety chalcogen.roresearchgate.net.

Access to analogs: Synthetic and semisynthetic methods allow for the creation of a diverse range of analogs with modifications at specific positions, which can be explored for altered biological activity, potency, or selectivity researchgate.net.

Reduced environmental impact: Large-scale cultivation and extraction of plants can have environmental implications. Synthesis can offer a more sustainable alternative.

Future research in this area could focus on:

Developing total synthesis routes for this compound.

Exploring semisynthetic strategies starting from readily available bufadienolides or related steroids.

Utilizing biocatalysis or chemoenzymatic approaches for specific modifications.

Designing and synthesizing novel this compound analogs with targeted structural changes.

Systems Biology Approaches to Understand the Comprehensive Biological Impact of this compound

Systems biology is an interdisciplinary field that seeks to understand biological systems as a whole, rather than focusing on individual components in isolation nih.gov. It integrates data from various sources, including omics technologies, to build comprehensive models of biological processes and predict how perturbations, such as exposure to a compound like this compound, affect the entire system nih.gov.

Applying systems biology to this compound research would involve:

Integrating omics data: Combining data from metabolomics, proteomics, transcriptomics, and other omics platforms to gain a holistic view of the cellular response to this compound.

Network analysis: Constructing and analyzing biological networks (e.g., protein-protein interaction networks, metabolic networks) to identify key nodes and pathways affected by the compound.

Computational modeling: Developing mathematical or computational models to simulate the effects of this compound on cellular processes and predict outcomes.

Phenotypic anchoring: Connecting molecular-level changes observed through omics and network analysis to higher-level biological effects and phenotypes.

Systems biology provides a framework for assembling models of biological systems from systematic measurements nih.gov. It can help in elucidating human development and disease and has applications in identifying pathway-based biomarkers and disease genes nih.gov. While the provided search results discuss systems biology in a general context, its application to understanding the comprehensive impact of this compound is a logical and promising future direction.

Future research utilizing systems biology could aim to:

Map the complete network of interactions and pathways influenced by this compound.

Identify potential off-target effects and predict adverse outcomes.

Understand how individual variations in biological systems might influence the response to this compound.

Prioritize further experimental research by identifying key areas or pathways for investigation.

By integrating data and approaches from multiple disciplines, systems biology can provide a more complete and predictive understanding of this compound's biological impact, moving beyond the study of isolated effects to a comprehensive view of its influence on the entire biological system.

Q & A

Q. How can longitudinal studies address gaps in understanding the chronic toxicity profile of this compound?

  • Methodological Answer : Implement OECD Guideline 452 (chronic toxicity) with 6–12 month rodent studies. Endpoints include histopathology, serum biomarkers (ALT, creatinine), and behavioral assessments. Interim sacrifices at 3/6/9 months track progression. Data should be analyzed using mixed-effects models to account for individual variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.